molecular formula C20H22N2OS B11173080 2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide

2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide

Cat. No.: B11173080
M. Wt: 338.5 g/mol
InChI Key: MSNXALVXHJPDKK-UHFFFAOYSA-N
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Description

2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide is a complex organic compound with the molecular formula C19H20N2OS. It is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide typically involves the condensation of 2-methylbenzothiazole with an appropriate amine. The reaction is usually carried out in the presence of a catalyst such as piperidine in an ethanol solvent . The process involves multiple steps, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including microwave irradiation and one-pot multicomponent reactions. These methods are designed to increase yield and reduce reaction time, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors, thereby affecting cellular pathways. In the case of its anti-cancer properties, it targets tyrosine kinases, disrupting the signaling pathways that promote tumor growth and proliferation .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H22N2OS

Molecular Weight

338.5 g/mol

IUPAC Name

2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide

InChI

InChI=1S/C20H22N2OS/c1-4-5-14(3)19(23)21-16-9-7-15(8-10-16)20-22-17-11-6-13(2)12-18(17)24-20/h6-12,14H,4-5H2,1-3H3,(H,21,23)

InChI Key

MSNXALVXHJPDKK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C

Origin of Product

United States

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